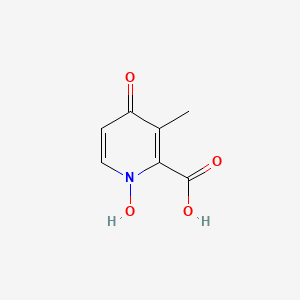

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is a heterocyclic organic compound with the molecular formula C7H7NO4 This compound is characterized by the presence of a pyridine ring substituted with carboxyl, hydroxyl, and methyl groups, as well as an N-oxide functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide typically involves the oxidation of 2-Carboxy-4-hydroxy-3-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent under acidic conditions. The reaction proceeds as follows:

- Dissolve 2-Carboxy-4-hydroxy-3-methylpyridine in an appropriate solvent, such as acetic acid.

- Add hydrogen peroxide to the solution.

- Maintain the reaction mixture at a controlled temperature, typically around 50-60°C, for several hours.

- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Industrial Production Methods

Industrial production methods for this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, industrial methods may employ alternative oxidizing agents or catalysts to improve the overall process.

Análisis De Reacciones Químicas

Types of Reactions

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide can undergo various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.

Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

Reduction: Sodium borohydride (NaBH4), catalytic hydrogenation.

Substitution: Acid chlorides, anhydrides, amines, and alcohols under appropriate conditions.

Major Products

Oxidation: More oxidized pyridine derivatives.

Reduction: 2-Carboxy-4-hydroxy-3-methylpyridine.

Substitution: Esters, amides, and other functionalized pyridine derivatives.

Aplicaciones Científicas De Investigación

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide has a wide range of scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mecanismo De Acción

The mechanism of action of 2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide involves its interaction with specific molecular targets and pathways. The N-oxide functional group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound’s ability to chelate metal ions may play a role in its biological activities.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Carboxy-4-hydroxy-3-methylpyridine

- 2-Carboxy-4-hydroxy-3-methylpyridine N-oxide

- 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-dioxide

Uniqueness

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical and biological properties

Actividad Biológica

2-Carboxy-4-hydroxy-3-methylpyridine 1-oxide (also known as 2-CH3-4-OH-3-pyridinecarboxylic acid N-oxide) is a heterocyclic organic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and applications based on diverse scientific literature.

Molecular Formula: C7H7NO4

IUPAC Name: 1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid

CAS Number: 1330180-78-3

The biological activity of this compound is primarily attributed to its N-oxide functional group, which allows for redox reactions that can influence cellular oxidative stress and signaling pathways. The compound has been shown to interact with various molecular targets, potentially leading to antimicrobial and antioxidant effects. Its ability to chelate metal ions may also contribute to its biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. For example, studies have demonstrated its action against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial efficacy.

Antioxidant Activity

The compound's antioxidant properties are linked to its ability to scavenge free radicals and reduce oxidative stress in cells. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders.

Study on Antimicrobial Efficacy

In a controlled study, the antimicrobial effects of this compound were evaluated against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations ranging from 50 to 200 µg/mL. The minimum inhibitory concentration (MIC) was determined to be approximately 75 µg/mL for both bacterial strains, highlighting its potential as a therapeutic agent.

Antioxidant Evaluation

Another study focused on the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results showed that at a concentration of 100 µg/mL, the compound exhibited a scavenging activity of about 70%, comparable to standard antioxidants like ascorbic acid. This suggests its potential utility in formulations aimed at reducing oxidative stress.

Research Applications

This compound is being investigated for various applications:

1. Drug Development:

Due to its antimicrobial and antioxidant properties, it is being explored as a lead compound for new pharmaceuticals targeting infections and oxidative stress-related diseases.

2. Biocatalysis:

Studies have shown that whole cells of Burkholderia sp. MAK1 can utilize this compound as a substrate for biotransformation processes, leading to the production of hydroxylated derivatives that may possess enhanced biological activities .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| 2-Carboxy-4-hydroxy-3-methylpyridine | Moderate antimicrobial properties | Lacks N-oxide functionality |

| 2-Carboxy-4-hydroxy-3-methylpyridine N-Oxide | Enhanced antimicrobial and antioxidant properties | Presence of N-oxide increases reactivity |

| 2-Carboxy-4-hydroxy-3-methylpyridine 1,2-Dioxide | Limited studies; potential derivatives | Different oxidation state affecting activity |

Propiedades

IUPAC Name |

1-hydroxy-3-methyl-4-oxopyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c1-4-5(9)2-3-8(12)6(4)7(10)11/h2-3,12H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAZSJHXJFNTOJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=CC1=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.